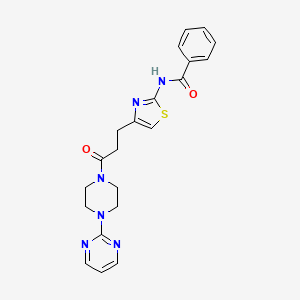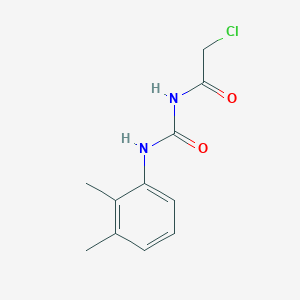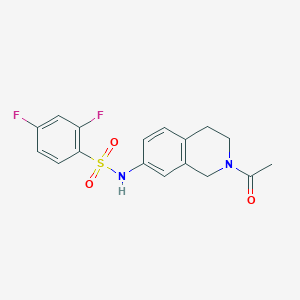![molecular formula C19H19BrN4OS2 B2585923 1-((4-溴苄基)硫代)-4-异戊基噻吩并[2,3-e][1,2,4]三唑并[4,3-a]嘧啶-5(4H)-酮 CAS No. 1216508-60-9](/img/structure/B2585923.png)
1-((4-溴苄基)硫代)-4-异戊基噻吩并[2,3-e][1,2,4]三唑并[4,3-a]嘧啶-5(4H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-((4-bromobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a derivative of the 1,2,4-triazole class of compounds . These compounds are known for their wide range of biological activities, including antifungal, antiviral, antimicrobial, anticancer, and antitubercular activities .
科学研究应用
抗菌活性
研究表明,噻吩和呋喃嘧啶的衍生物表现出抗菌活性。已经进行了各种噻吩和呋喃嘧啶衍生物的合成,显示出良好的收率并证明了对一系列微生物菌株的抗菌活性 (Hossain & Bhuiyan, 2009)。类似地,已经合成了含有 1,2,4-三唑并[1,5-a]嘧啶环的新型嘧啶衍生物,并显示出对革兰氏阳性和革兰氏阴性微生物菌株的抗菌活性 (Lahmidi et al., 2019)。
抗肿瘤活性
某些噻吩并[2,3-e][1,2,4]三唑并[4,3-a]嘧啶衍生物已被研究其抗肿瘤特性。合成过程中的意外的 Dimroth 重排导致具有有效抗肿瘤活性的化合物,突出了这些化合物在癌症治疗中的潜力 (Lauria et al., 2013)。
杂环化合物的合成
利用噻吩并[2,3-e][1,2,4]三唑并[4,3-a]嘧啶衍生物作为中间体或核心结构合成新的杂环化合物的研究已得到广泛研究。这些努力旨在创建具有在制药和材料科学中潜在应用的新型化合物。例如,一项研究展示了从相关的噻吩并[2,3-e][1,2,4]三唑并[4,3-a]嘧啶化合物开始合成新的稠合 [1,2,4]三唑并[3,4-b][1,3,4]噻二唑衍生物 (Nagaraju et al., 2013)。
未来方向
The future directions for research on this compound could involve further exploration of its biological activities, given the wide range of activities exhibited by the 1,2,4-triazole class of compounds . Additionally, more studies could be conducted to elucidate its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
作用机制
Target of Action
1-((4-bromobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one, also known as 12-[(4-bromophenyl)methylsulfanyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one, primarily targets specific enzymes involved in cellular signaling pathways. These enzymes are crucial for the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. By binding to these enzymes, the compound can modulate their activity, leading to significant changes in cellular behavior .
Mode of Action
1-((4-bromobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one interacts with its target enzymes through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding alters the conformation of the enzymes, either inhibiting or activating their catalytic functions. As a result, the downstream signaling pathways are either upregulated or downregulated, depending on the specific enzyme targeted .
Biochemical Pathways
The biochemical pathways affected by 1-((4-bromobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one include those involved in cell cycle regulation, apoptosis, and DNA repair. By modulating these pathways, the compound can induce cell cycle arrest, promote programmed cell death, and enhance the repair of damaged DNA. These effects are particularly relevant in the context of cancer treatment, where the compound can inhibit the growth of tumor cells and sensitize them to other therapeutic agents .
Action Environment
The action of 1-((4-bromobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The compound is stable under physiological conditions but may degrade in highly acidic or basic environments. Its efficacy can be affected by the presence of other drugs or biomolecules that compete for binding sites or alter the compound’s metabolism. Additionally, the compound’s stability and activity can be influenced by temperature, with higher temperatures potentially increasing its rate of degradation.
: Springer : RSC Publishing : Europe PMC : Springer : RSC Publishing : Europe PMC
属性
IUPAC Name |
12-[(4-bromophenyl)methylsulfanyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4OS2/c1-12(2)7-9-23-17(25)16-15(8-10-26-16)24-18(23)21-22-19(24)27-11-13-3-5-14(20)6-4-13/h3-6,8,10,12H,7,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFLYRPSZXCYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-1-[(1-methylpyrazol-4-yl)methyl]-3-nitropyrazole](/img/structure/B2585844.png)
![(E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B2585847.png)
![[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/no-structure.png)
![4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2585851.png)
![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole-4-carbonitrile](/img/structure/B2585852.png)
![2-[(2-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2585856.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2585858.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2585859.png)

